N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine
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Overview
Description
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine is an organic compound that belongs to the class of amines. This compound features a benzyl group attached to an azetidine ring, which is further connected to an ethyl chain ending in a propan-2-amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine can be achieved through several methods. One common approach involves the use of transaminases, which offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant amine derivatives starting from prochiral ketones . Another method is the Gabriel synthesis, which is traditionally used for making primary amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of immobilized whole-cell biocatalysts with transaminase activity. This method allows for the efficient and selective production of the desired enantiomers with high conversion rates and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in the central nervous system .
Comparison with Similar Compounds
N-(2-(1-benzylazetidin-3-yl)ethyl)propan-2-amine can be compared with other similar compounds, such as:
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
N-Ethyl-N-methyl-2-propanamine: Another tertiary amine with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Properties
Molecular Formula |
C15H24N2 |
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Molecular Weight |
232.36 g/mol |
IUPAC Name |
N-[2-(1-benzylazetidin-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C15H24N2/c1-13(2)16-9-8-15-11-17(12-15)10-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
InChI Key |
CZNMTCYKJKXFDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCC1CN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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